molecular formula C16H30O4 B093550 Bis-(2-ethylhexanoyl) peroxide CAS No. 1069-22-3

Bis-(2-ethylhexanoyl) peroxide

Cat. No. B093550
CAS RN: 1069-22-3
M. Wt: 286.41 g/mol
InChI Key: ZTFSXSAVDJCOLB-UHFFFAOYSA-N
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Description

Bis-(2-ethylhexanoyl) peroxide, also known as BEHP, is an organic peroxide commonly used in the chemical industry as a radical initiator for polymerization reactions. It is a colorless and odorless liquid that is highly reactive and can be hazardous if not handled properly.

Mechanism of Action

Bis-(2-ethylhexanoyl) peroxide works by decomposing into free radicals, which initiate the polymerization reaction. The decomposition of Bis-(2-ethylhexanoyl) peroxide occurs through a homolytic cleavage of the peroxide bond, which generates two free radicals. These free radicals then react with the monomers to initiate the polymerization reaction.
Biochemical and Physiological Effects
Bis-(2-ethylhexanoyl) peroxide is not intended for use in biological systems and is not approved for use as a drug. Therefore, there is limited information on its biochemical and physiological effects. However, studies have shown that exposure to Bis-(2-ethylhexanoyl) peroxide can cause skin irritation and respiratory problems.

Advantages and Limitations for Lab Experiments

Bis-(2-ethylhexanoyl) peroxide is a highly reactive compound that is widely used in the chemical industry for polymerization reactions. Its high reactivity makes it an ideal candidate for initiating the polymerization of various monomers. However, Bis-(2-ethylhexanoyl) peroxide is also a hazardous substance that requires careful handling and storage. Its use in lab experiments is limited due to its potential hazards.

Future Directions

There are several future directions for research on Bis-(2-ethylhexanoyl) peroxide. One area of research could focus on the development of safer and more efficient methods for the synthesis of Bis-(2-ethylhexanoyl) peroxide. Another area of research could focus on the use of Bis-(2-ethylhexanoyl) peroxide as a radical initiator for the polymerization of new monomers. Additionally, research could be conducted on the potential use of Bis-(2-ethylhexanoyl) peroxide in biomedical applications, such as drug delivery systems.
Conclusion
In conclusion, Bis-(2-ethylhexanoyl) peroxide is a highly reactive organic peroxide commonly used in the chemical industry as a radical initiator for polymerization reactions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Bis-(2-ethylhexanoyl) peroxide has many useful applications, it is also a hazardous substance that requires careful handling and storage. Further research is needed to explore the potential uses of Bis-(2-ethylhexanoyl) peroxide in various fields and to develop safer and more efficient methods for its synthesis and use.

Synthesis Methods

Bis-(2-ethylhexanoyl) peroxide is synthesized by reacting 2-ethylhexanoyl chloride with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction produces Bis-(2-ethylhexanoyl) peroxide as well as water and hydrochloric acid as byproducts. The purity of the Bis-(2-ethylhexanoyl) peroxide produced is critical for its use in chemical reactions, and therefore, purification steps are necessary.

Scientific Research Applications

Bis-(2-ethylhexanoyl) peroxide is commonly used in the chemical industry as a radical initiator for polymerization reactions. Its high reactivity makes it an ideal candidate for initiating the polymerization of various monomers, including styrene, vinyl acetate, and acrylates. Additionally, Bis-(2-ethylhexanoyl) peroxide has been used as a curing agent for epoxy resins and as a crosslinking agent for polyethylene.

properties

CAS RN

1069-22-3

Product Name

Bis-(2-ethylhexanoyl) peroxide

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

2-ethylhexanoyl 2-ethylhexaneperoxoate

InChI

InChI=1S/C16H30O4/c1-5-9-11-13(7-3)15(17)19-20-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3

InChI Key

ZTFSXSAVDJCOLB-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OOC(=O)C(CC)CCCC

Canonical SMILES

CCCCC(CC)C(=O)OOC(=O)C(CC)CCCC

Other CAS RN

1069-22-3

Origin of Product

United States

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